ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate
Brand Name: Vulcanchem
CAS No.: 847403-61-6
VCID: VC4206086
InChI: InChI=1S/C21H19ClN4O3S2/c1-3-29-19(27)13(2)30-20-24-23-18(26(20)15-8-6-7-14(22)11-15)12-25-16-9-4-5-10-17(16)31-21(25)28/h4-11,13H,3,12H2,1-2H3
SMILES: CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Molecular Formula: C21H19ClN4O3S2
Molecular Weight: 474.98

ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

CAS No.: 847403-61-6

Cat. No.: VC4206086

Molecular Formula: C21H19ClN4O3S2

Molecular Weight: 474.98

* For research use only. Not for human or veterinary use.

ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate - 847403-61-6

Specification

CAS No. 847403-61-6
Molecular Formula C21H19ClN4O3S2
Molecular Weight 474.98
IUPAC Name ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Standard InChI InChI=1S/C21H19ClN4O3S2/c1-3-29-19(27)13(2)30-20-24-23-18(26(20)15-8-6-7-14(22)11-15)12-25-16-9-4-5-10-17(16)31-21(25)28/h4-11,13H,3,12H2,1-2H3
Standard InChI Key NFEVMHGLGXBXPW-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O

Introduction

Synthesis of Similar Compounds

The synthesis of compounds containing triazole and benzothiazole rings often involves multi-step reactions. For example, the synthesis of triazole derivatives typically starts with the formation of the triazole ring through cycloaddition reactions, such as the Huisgen cycloaddition. Benzothiazole derivatives can be synthesized from appropriate precursors like 2-aminothiophenol and aldehydes.

Synthesis Steps for Similar Compounds:

  • Formation of the Triazole Ring: This often involves the reaction of an azide with an alkyne in the presence of a catalyst.

  • Introduction of the Benzothiazole Moiety: This can be achieved by reacting a benzothiazole derivative with a suitable functional group to form the desired linkage.

  • Attachment of the Chlorophenyl Group: This typically involves a substitution reaction where a chlorophenyl group is attached to the triazole ring.

Potential Applications

Compounds with triazole and benzothiazole rings have been explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a chlorophenyl group can enhance these activities by modifying the compound's interaction with biological targets.

Biological Activities:

  • Antimicrobial Activity: Many triazole and benzothiazole derivatives have shown effectiveness against a range of microorganisms.

  • Anticancer Activity: Some compounds in this class have demonstrated potential as anticancer agents by inhibiting specific cellular pathways.

Chemical Data:

PropertyDescription
Molecular FormulaNot specified
Molecular WeightNot specified
SolubilityNot specified

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